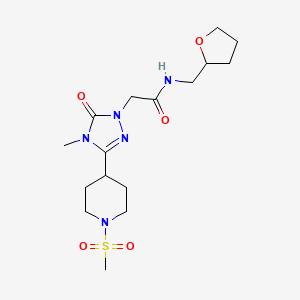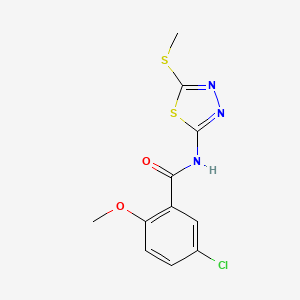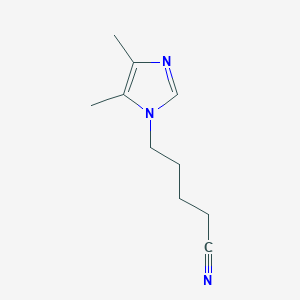![molecular formula C21H29F3N6O2S B2567447 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097932-89-1](/img/structure/B2567447.png)
1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound featuring multiple functional groups, including sulfonyl, imidazole, piperidine, and piperazine moieties. This compound demonstrates a range of interactions and properties due to its diverse structural components, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, including the creation of intermediates and subsequent coupling reactions:
Formation of the Imidazole Sulfonyl Intermediate: : Starting with the reaction of 1H-imidazole-4-carboxylic acid with propan-2-ylamine under suitable conditions to form 1-(propan-2-yl)-1H-imidazole. The imidazole derivative is then sulfonated using reagents like sulfonyl chloride.
Piperidin-4-yl Derivative Formation: : Reacting piperidine with the sulfonyl imidazole intermediate, typically under strong base conditions, to introduce the piperidine ring.
Coupling with Trifluoromethyl Pyridine: : The final step involves the coupling of the piperidine derivative with 5-(trifluoromethyl)pyridin-2-ylpiperazine using catalysts like palladium or copper.
Industrial Production Methods: The industrial synthesis of this compound requires large-scale, cost-effective processes. Typically, manufacturers optimize reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactions and the use of solid-supported reagents can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes several types of reactions:
Oxidation: : The sulfonyl and piperidine groups can be targeted for oxidation, potentially forming sulfone and N-oxide derivatives.
Reduction: : The imidazole ring and sulfonyl group can undergo reduction reactions, leading to modified derivatives with altered chemical properties.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, copper, and nickel-based catalysts for coupling reactions.
Oxidation Products: : Sulfone and N-oxide derivatives.
Reduction Products: : Reduced imidazole and desulfonated products.
Substitution Products: : Various alkylated or arylated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: This compound is useful as a building block in organic synthesis, facilitating the creation of complex molecules with diverse functionalities.
Biology and Medicine: In biological and medicinal research, it serves as a potential pharmacophore for developing drugs targeting specific proteins or pathways. Its structural components are designed to interact with biological macromolecules, offering therapeutic potential.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, materials science, and as a catalyst in specific chemical reactions.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Molecular Targets: : The imidazole ring can bind to enzyme active sites, potentially inhibiting or activating enzymatic activity.
Pathways Involved: : Sulfonyl groups may interact with cellular proteins, modulating signal transduction pathways. The trifluoromethyl group can enhance lipophilicity, aiding in cellular uptake and bioavailability.
Comparison with Similar Compounds
Unique Features: 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine stands out due to its multifunctional design, allowing versatile interactions and modifications for various applications.
Similar Compounds:1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: : Shares the imidazole functionality but lacks the piperidine and sulfonyl groups.
4-(4-fluorophenyl)-1H-imidazole: : Contains the imidazole core but differs in the functional groups attached.
Properties
IUPAC Name |
1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3N6O2S/c1-16(2)29-14-20(26-15-29)33(31,32)30-7-5-18(6-8-30)27-9-11-28(12-10-27)19-4-3-17(13-25-19)21(22,23)24/h3-4,13-16,18H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMPHLUZTTZDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2567365.png)

![(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567368.png)

![N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2567373.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2567374.png)
![N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2567375.png)

![7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2567380.png)


![N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2567386.png)
![(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2567387.png)
